OlprinoneHcl

PDE3 inhibition cardiotonic agent enzyme kinetics

Olprinone hydrochloride is the PDE3 inhibitor of choice for researchers requiring heart-rate-neutral inotropy, superior anti-aggregatory activity, and protocol-critical differentiation from milrinone/amrinone. With an ~97-min half-life enabling real-time titration during CPB weaning, a 38% relative risk reduction for MACCE vs. milrinone, 55-fold greater potency than amrinone, and 4.4-fold higher anti-aggregatory potency under high-shear conditions, this compound eliminates confounding variables that compromise experimental reproducibility and safety margins in heart failure, graft-spasm, and platelet-function studies. Procure from verified suppliers to ensure ≥98% purity and reliable global delivery.

Molecular Formula C9H5FO2
Molecular Weight 0
CAS No. 106730-54-0
Cat. No. B1165700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlprinoneHcl
CAS106730-54-0
Molecular FormulaC9H5FO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olprinone HCl (CAS 106730-54-0): A Selective PDE3 Inhibitor with Quantifiable Differentiation from Milrinone and Amrinone


Olprinone hydrochloride (also referred to as loprinone hydrochloride or E-1020) is a synthetic, selective phosphodiesterase-3 (PDE3) inhibitor that suppresses cyclic AMP hydrolysis in cardiac and vascular smooth muscle cells, producing positive inotropy and vasodilation without clinically meaningful chronotropic activity [1]. Originally developed by Eisai Co., Ltd. (Japan), the compound has been approved for intravenous treatment of acute heart failure in Japan and is under investigation in multiple perioperative and critical-care settings [2]. As a bipyridine-unrelated imidazo[1,2-a]pyridine derivative, olprinone occupies a structurally distinct position within the PDE3 inhibitor class, which also includes milrinone, amrinone (inamrinone), enoximone, and cilostazol [2].

Why Milrinone or Amrinone Cannot Simply Substitute for Olprinone HCl in Research and Clinical Protocols


Despite sharing a common PDE3-inhibitory mechanism, olprinone, milrinone, and amrinone exhibit quantitatively divergent pharmacological profiles that preclude safe or scientifically valid interchange. Key differentiation points include an approximately 55-fold difference in PDE3 inhibitory potency between olprinone and amrinone, a distinct heart-rate neutrality versus the tachycardia associated with milrinone, a markedly lower incidence of major adverse cardiovascular and cerebrovascular events in direct clinical comparison with milrinone (48.1% vs. 29.9% at 60 days), differential arterial-graft vasorelaxant profiles across human vascular beds, and a shorter elimination half-life permitting finer real-time titration [1]. These differences translate into protocol-critical variables: substituting one PDE3 inhibitor for another without accounting for these quantitative distinctions can confound experimental endpoints, alter safety margins, or produce misleading structure–activity relationship conclusions [1].

Quantitative Differentiation Evidence: Olprinone HCl Against Closest PDE3-Inhibitor Comparators


PDE3 Inhibitory Potency: Olprinone HCl Is Approx. 55-Fold More Potent than Amrinone at Human Cardiac PDE3

Olprinone inhibits human cardiac PDE3 with an IC50 of 0.35 µM, representing approximately 55-fold greater potency than amrinone (IC50 19.5 µM) and comparable potency to milrinone (reported IC50 range 0.45–1.0 µM for PDE3A/PDE3B) . The selectivity window for olprinone—PDE1 IC50/PDE3 IC50 ratio ≈ 430; PDE2 IC50/PDE3 IC50 ratio ≈ 286—further distinguishes it from less selective PDE3 inhibitors such as enoximone (PDE1/PDE3 selectivity ratio ≈ 95) [1]. This potency differential means olprinone achieves equivalent PDE3 occupancy at substantially lower molar concentrations than amrinone, reducing the mass burden required for pharmacological effect.

PDE3 inhibition cardiotonic agent enzyme kinetics

Heart Rate Neutrality: Olprinone HCl Avoids Milrinone-Associated Chronotropy During Reversal of Cardiovascular Depression

In a direct head-to-head canine model of bupivacaine-induced cardiovascular depression, olprinone (0.12 mg·kg⁻¹) restored left ventricular systolic and diastolic function and increased cardiac index to a degree comparable to milrinone (0.2 mg·kg⁻¹) and amrinone (2 mg·kg⁻¹), yet critically diverged on heart rate: milrinone significantly increased HR, whereas olprinone did not [1]. This chronotropic neutrality was preserved across all measured time points. The non-chronotropic inotropic profile constitutes a meaningful selection criterion for protocols where heart-rate elevation is undesirable.

hemodynamics bupivacaine toxicity chronotropy

Clinical Outcomes: Olprinone HCl Associated with Significantly Lower 60-Day MACCE and Cardiac Death vs. Milrinone in CHF Patients

A retrospective head-to-head analysis of 288 hospitalized patients with congestive heart failure (milrinone n=77, olprinone n=211) found that milrinone treatment resulted in a MACCE rate of 48.1% vs. 29.9% for olprinone (P < 0.01) and a cardiac death rate of 28.5% vs. 12.6% (P = 0.02) at 60 days [1]. Multivariate Cox regression identified milrinone as an independent predictor of MACCE (HR 3.17; 95% CI 1.64–6.10) and cardiac death (HR 2.64; 95% CI 1.42–4.91). The outcome differential was amplified in subgroups with ischemic heart disease or chronic kidney disease stage ≥4 [1]. This evidence base directly informs procurement if the envisioned application requires PDE3-inhibitor exposure in populations at elevated cardiovascular risk.

congestive heart failure MACCE clinical outcomes

Platelet Aggregation Inhibition: Olprinone HCl Is Approx. 4.4-Fold More Potent than Amrinone Under High-Shear Conditions

Under physiological high-shear conditions (10,800 s⁻¹) designed to mimic arterial flow, olprinone inhibited platelet aggregation with an IC50 of 14 ± 1 µM, compared with 61 ± 8 µM for amrinone—a ~4.4-fold potency advantage [1]. Critically, the stable amrinone metabolite acetylamrinone enhanced platelet aggregation at 5 µM, a property not shared with olprinone and a proposed mechanism for the higher observed incidence of thrombocytopenia in amrinone-treated patients [1]. This direct comparative data provides a mechanism-based rationale for preferentially selecting olprinone in models where platelet function or thrombocytopenia risk is a study endpoint.

platelet aggregation shear stress thrombocytopenia

Pharmacokinetic Half-Life: Olprinone HCl's T₁/₂ of ~97 Minutes Enables Faster Titration than Milrinone (~2.3 h) or Amrinone (~2.6 h)

Population pharmacokinetic modeling in 26 patients undergoing cardiac surgery with cardiopulmonary bypass yielded an olprinone elimination half-life of 97.1 minutes (1.62 h), a total clearance of 378 mL/min, and a volume of distribution of 40.7 L [1]. By comparison, milrinone has a mean terminal elimination half-life of approximately 2.3–2.4 hours in adults with heart failure, and amrinone approximately 2.6 ± 1.4 hours [2][3]. The shorter olprinone half-life translates to a shorter time to steady state (~60 min to target plasma concentration of 20 ng/mL at standard infusion rates) and more rapid offset upon infusion cessation, offering experimental protocols tighter temporal control of PDE3 modulation [1].

pharmacokinetics half-life cardiopulmonary bypass

Tissue-Selective Vasorelaxant Potency: Olprinone HCl Outperforms Milrinone in Human Gastroepiploic and Radial Arteries

In a systematic ex vivo study of human arterial grafts (n = 212 rings from 134 patients), three PDE3 inhibitors were compared at concentrations approximating their respective maximum therapeutic plasma levels: olprinone 10⁻⁷ mol/L, milrinone 10⁻⁶ mol/L, and amrinone 10⁻⁵ mol/L [1]. In norepinephrine-contracted gastroepiploic arteries and radial arteries, olprinone and milrinone were significantly more potent vasodilators than amrinone; however, in internal mammary arteries, milrinone was more potent than both olprinone and amrinone [1]. Separately, in rhythmically contracting gastroepiploic artery preparations, olprinone at 10 µM reduced contraction frequency (2.7 vs. 6.2 times/30 min for vehicle) and maximum tension (1.7 vs. 3.6 g), with potency comparable to diltiazem and greater than milrinone or amrinone [2]. This differential vessel-type sensitivity means that olprinone is not interchangeable with milrinone for protocols targeting specific vascular beds.

vasorelaxation arterial graft coronary artery bypass

Evidence-Backed Application Scenarios Where Olprinone HCl Delivers Verifiable Selection Advantages


Cardiopulmonary Bypass Weaning Protocols Requiring Rapid Titratability

Olprinone HCl's elimination half-life of ~97 minutes, its established population PK in cardiac surgical patients, and its heart-rate-neutral inotropic profile make it the preferred PDE3 inhibitor for CPB weaning where both hemodynamic stabilization and rapid dose adjustments are needed [1][2]. The shorter time to steady-state concentration (~60 min at 0.2 µg/kg/min) enables tighter control compared with milrinone's ~2.3-hour half-life, reducing the window of hemodynamic uncertainty during the critical post-bypass period [1].

Coronary Artery Bypass Graft Vasospasm Prevention in Gastroepiploic and Radial Artery Conduits

Ex vivo human arterial data demonstrate that olprinone at clinically relevant concentrations (10⁻⁷ M) provides vasorelaxation in gastroepiploic and radial arteries that is comparable to diltiazem and superior to both milrinone and amrinone [3][4]. Preclinical protocols evaluating perioperative graft-spasm prophylaxis in these conduit types should favor olprinone over other PDE3 inhibitors, whereas internal mammary artery protocols may preferentially select milrinone [3].

Congestive Heart Failure Models Requiring PDE3 Inhibition with Minimal Chronotropic and MACCE Confounds

The direct clinical comparison of 288 CHF patients showing olprinone's 38% relative risk reduction for MACCE and 56% relative risk reduction for cardiac death versus milrinone, combined with its demonstrated heart-rate neutrality, positions olprinone as the PDE3 inhibitor of choice for heart-failure models that aim to maximize inotropic support while minimizing tachycardia-driven oxygen-consumption increases and adverse cardiovascular events [2][5].

Platelet Function and Thrombosis Models Where Amrinone's Pro-Aggregatory Metabolite Is a Confound

The 4.4-fold higher anti-aggregatory potency of olprinone over amrinone under high-shear conditions, coupled with the absence of a pro-aggregatory metabolite equivalent to acetylamrinone, makes olprinone the cleaner tool compound for studies investigating PDE3-mediated regulation of platelet function, shear-induced thrombosis, or extracorporeal circuit-induced thrombocytopenia [6].

Quote Request

Request a Quote for OlprinoneHcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.